Deoxy Risedronic Acid
Overview
Description
Deoxy Risedronic Acid is a bisphosphonate compound primarily used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures. This compound is known for its high affinity for hydroxyapatite, a major component of bone, which allows it to effectively target and bind to bone tissue .
Mechanism of Action
Target of Action
Deoxy Risedronic Acid, often used as its sodium salt risedronate sodium, is a bisphosphonate . The primary targets of this compound are bone hydroxyapatite and farnesyl pyrophosphate (FPP) synthase . These targets play a crucial role in bone metabolism and resorption.
Mode of Action
This compound binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, this compound induces apoptosis through inhibition of farnesyl pyrophosphate synthase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bone resorption pathway . By inhibiting farnesyl pyrophosphate synthase, this compound disrupts the mevalonate pathway, which is essential for the prenylation of small GTPases. These GTPases are necessary for osteoclast function, so their disruption leads to a decrease in bone resorption .
Pharmacokinetics
For risedronic acid, it is known that the bioavailability is approximately 063% . The elimination half-life is about 1.5 hours, and it is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bone resorption caused by osteoclasts . This results in a decrease in bone turnover and an overall increase in bone mass, which can help in the treatment of diseases like osteoporosis and Paget’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the local environment can affect the release of this compound from bone hydroxyapatite . Additionally, factors such as the patient’s diet, other medications, and overall health status can also impact the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Deoxy Risedronic Acid is the deoxy analogue of pyridinyl biphosphonate bone resorption inhibitor Risedronic Acid . It can be conjugated to create fluorescent bisphosphonate probes to visualize osteoclast resorption in vitro .
Molecular Mechanism
Risedronic Acid, a related compound, binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . It’s plausible that this compound may have a similar mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Risedronic Acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method is favored due to its efficiency and the high purity of the final product . Another approach involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed under milder conditions and avoids the use of hazardous halogenating agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Deoxy Risedronic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are less common but can be achieved using reducing agents under controlled conditions.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted bisphosphonates .
Scientific Research Applications
Deoxy Risedronic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of bisphosphonate chemistry and bone resorption mechanisms.
Biology: Research on this compound has provided insights into the cellular processes involved in bone metabolism.
Comparison with Similar Compounds
- Alendronic Acid
- Ibandronic Acid
- Zoledronic Acid
Comparison: Deoxy Risedronic Acid is unique among bisphosphonates due to its specific binding affinity for hydroxyapatite and its potent antiresorptive effects. Compared to Alendronic Acid and Ibandronic Acid, this compound has a higher affinity for bone tissue and a longer duration of action. Zoledronic Acid, while also highly potent, is typically used in different clinical settings and has a different dosing regimen .
Properties
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
Record name | Deoxy risedronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75755-10-1 | |
Record name | Deoxy risedronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxy risedronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXY RISEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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